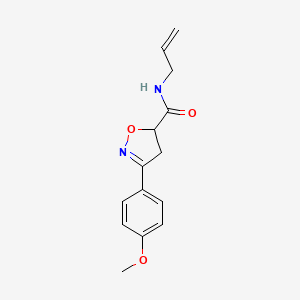

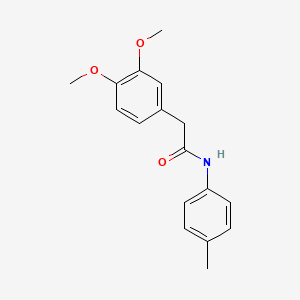

N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, involves several key strategies. For instance, the thermally induced isomerization of 3-p-alkoxyphenyl-5-methoxyisoxazoles in aryl aldehydes and the dehydration of 5-amino-3,4-diarylisoxazoles in hexamethylphosphoric triamide are notable reactions (Nishiwaki, Azechi, & Fujiyama, 1974). These methods highlight the chemical versatility and reactivity of isoxazole compounds under different conditions.

Molecular Structure Analysis

Isoxazole derivatives, including N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, are characterized by their unique molecular structures. For example, studies on similar compounds have utilized spectroscopic and X-ray crystallography techniques to elucidate their molecular geometries, confirming the presence of dihedral angles and specific conformational features (Kumara, Kumar, Kumar, & Lokanath, 2018). These structural analyses are crucial for understanding the compound's chemical behavior and interaction potential.

Chemical Reactions and Properties

Isoxazole compounds engage in a variety of chemical reactions, reflecting their chemical properties. The reactivity of isoxazole derivatives can involve nucleophilic additions, electrophilic substitutions, and cyclization reactions. For instance, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, yielding diverse pyrazol-5-amines and demonstrating the compound's versatility in synthetic chemistry (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, such as melting points, solubility, and thermal stability, are influenced by its molecular structure. For similar compounds, studies have shown that these physical properties can vary significantly, affecting their handling, storage, and application in different chemical contexts (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including reactivity patterns, stability under various conditions, and the ability to undergo specific transformations, are of great interest. These properties are central to the compound's applications in synthesis and its potential as a building block for more complex molecules. The study of isoxazoles has revealed their capacity for diverse chemical behaviors, underscoring the importance of understanding these properties in detail (Bondarenko et al., 2015).

科学的研究の応用

Synthesis and Characterization

Isoxazole derivatives are synthesized for their diverse potential applications, ranging from materials science to biologically active compounds. For instance, the synthesis and characterization of isoxazolines and isoxazoles with specific functional groups have been extensively studied. These compounds are known for their antimicrobial properties and potential as building blocks in organic synthesis. The detailed structural analysis through techniques like NMR, IR spectroscopy, and elemental analysis helps in understanding their properties and potential applications (Hassan, Hafez, & Osman, 2014; Velikorodov & Sukhenko, 2004).

Cytotoxic Activity

The cytotoxic activities of isoxazole derivatives have been explored in various studies. These compounds exhibit potential efficacy against cancer cells through mechanisms that may involve interaction with cellular proteins or DNA. The research in this area aims to identify novel anticancer agents with improved selectivity and potency (Alam, 2022).

Histone Deacetylase Inhibition

Isoxazole derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression. Selective HDAC inhibitors can have therapeutic applications in diseases like Alzheimer's by modulating gene expression and protein activity. One such compound has shown potential in crossing the blood-brain barrier and ameliorating disease phenotypes in animal models (Lee et al., 2018).

Material Science Applications

Isoxazole derivatives are also of interest in materials science for the synthesis of novel polymers and monomers. For example, benzoxazine monomers containing allyl groups have been developed, exhibiting excellent thermal and mechanical properties upon polymerization. These materials are explored for high-performance applications due to their stability and robustness (Agag & Takeichi, 2003).

Enzyme Inhibition Studies

Research into isoxazole derivatives extends into biochemistry, where their role as enzyme inhibitors is studied. The inhibition of specific enzymes can provide insights into disease mechanisms and lead to the development of new therapeutic agents. Studies in this area investigate the potential of isoxazole compounds to inhibit enzymes crucial for the survival of pathogens or cancer cells, offering a pathway to novel treatments (Knecht & Löffler, 1998).

将来の方向性

特性

IUPAC Name |

3-(4-methoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,13H,1,8-9H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAWGGOQDDHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)